molecular formula C10H6CuN4O4 B3423489 Copper[ii] 2-pyrazinecarboxylate CAS No. 304656-23-3

Copper[ii] 2-pyrazinecarboxylate

Cat. No.: B3423489
CAS No.: 304656-23-3
M. Wt: 309.72 g/mol
InChI Key: CPDQQOYHCXKRBR-UHFFFAOYSA-L
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Description

Copper(II) 2-pyrazinecarboxylate (Cu(II)-pzc) is a coordination compound featuring a pyrazinecarboxylate ligand that bridges metal centers through its nitrogen and oxygen atoms. The complex is synthesized via reactions of pyrazinecarboxylic acid derivatives with copper salts under controlled conditions . Structurally, Cu(II)-pzc often forms polynuclear or polymeric chains due to the ligand’s ability to adopt μ3-bridging modes, connecting multiple copper centers. Spectroscopic characterization (IR, DFT) confirms its vibrational profile aligns with B3LYP theoretical calculations, particularly for carboxylate stretching modes . The copper(II) ion typically exhibits an elongated octahedral geometry, with coordination involving pyrazine nitrogen, carboxylate oxygen, and auxiliary ligands (e.g., water or acetonitrile) . Magnetic studies reveal antiferromagnetic interactions, with exchange coupling constants (J) dependent on bridging ligands and substituents .

Properties

IUPAC Name

copper;pyrazine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C5H4N2O2.Cu/c2*8-5(9)4-3-6-1-2-7-4;/h2*1-3H,(H,8,9);/q;;+2/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPDQQOYHCXKRBR-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=N1)C(=O)[O-].C1=CN=C(C=N1)C(=O)[O-].[Cu+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6CuN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

304656-23-3
Record name Copper(II) 2-pyrazinecarboxylate
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Preparation Methods

Copper(II) 2-pyrazinecarboxylate can be synthesized through the reaction of copper(II) salts with 2-pyrazinecarboxylic acid. One common method involves dissolving copper(II) acetate in water and adding 2-pyrazinecarboxylic acid under stirring conditions. The reaction mixture is then heated to facilitate the formation of the desired compound . Industrial production methods may involve similar processes but on a larger scale, ensuring high purity and yield.

Chemical Reactions Analysis

Copper(II) 2-pyrazinecarboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Copper(II) 2-pyrazinecarboxylate has a wide range of scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Structural Comparisons

a. Metal Center Variation

  • Iron Complexes: Iron(II/III) 2-pyrazinecarboxylate complexes exhibit diverse coordination modes. For example, Fe(III)-pzc forms mononuclear or dinuclear structures with J values indicating weaker antiferromagnetic coupling compared to Cu(II)-pzc .
  • Alkali Metal Salts: Sodium or potassium 2-pyrazinecarboxylates adopt ionic lattices rather than polymeric frameworks. Their thermal stability exceeds that of 2,3-pyrazinedicarboxylate salts, attributed to reduced steric strain in monocarboxylate ligands .

b. Ligand Substituents

  • Pyrazine-2,3-dicarboxylate: Replacing the monocarboxylate ligand with a dicarboxylate (e.g., pyrazine-2,3-dicarboxylate) increases structural dimensionality. For instance, [Cu(μ3-pzdc)(mea)]n forms 2D coordination polymers stabilized by hydrogen bonding and π-π interactions, unlike the 1D chains of Cu(II)-pzc .
  • 3-Aminopyrazinecarboxylate: Introducing amino groups modifies hydrogen-bonding and π-stacking capabilities. Sn(II) and Pb(II) complexes with 3-aminopyrazinecarboxylate exhibit enhanced catalytic activity in organic transformations compared to Cu(II)-pzc .

Table 1: Structural Parameters of Selected Complexes

Compound Coordination Geometry Dimensionality Key Interactions Reference
Cu(II)-pzc Elongated octahedral 1D polymeric μ3-N,O bridging
Fe(III)-pzc Distorted octahedral Mononuclear Carboxylate-O, pyrazine-N
[Cu(μ3-pzdc)(mea)]n Square pyramidal 2D polymeric Hydrogen bonding, π-π
K-2-pyrazinecarboxylate Ionic lattice 0D Ionic bonds
Magnetic Properties

Magnetic behavior varies significantly with ligand substitution and metal centers:

  • Cu(II)-pzc : Exhibits strong antiferromagnetic coupling (J = −344.61 cm⁻¹) in carboxylato-bridged dinuclear units .
  • Fe(II)-pzc : Shows weaker coupling (J = −238.53 cm⁻¹) due to differences in d-orbital splitting and ligand field effects .
  • Mixed-Valence Cu(I)/Cu(II)-pzc : Displays unique photocatalytic activity from charge-transfer transitions, absent in homovalent Cu(II) complexes .

Table 2: Magnetic Exchange Coupling Constants

Compound J (cm⁻¹) Bridging Ligand Reference
Cu(II)-pzc (oxalate bridge) −344.61 Oxalate, pyrazine
Cu(II)-pzc (croconate bridge) −238.53 Croconate, pyrazine
Fe(II)-pzc −238.53 Carboxylate
Thermal Stability
  • Cu(II)-pzc : Decomposes in two stages: ligand dissociation (200–300°C) followed by CuO formation (>500°C) .
  • Alkali Metal Salts : Potassium 2-pyrazinecarboxylate decomposes to K2CO3 at 850°C, while Rb/Cs salts degrade at lower temperatures (340–390°C) due to larger ionic radii weakening lattice stability .
  • 2,3-Pyrazinedicarboxylate Salts: Lower thermal stability than monocarboxylate analogs, with decomposition initiating at 150°C .
Catalytic and Functional Properties
  • Cu(II)-pzc: Acts as a co-catalyst in oxidation reactions, though less effective than Fe(III)-pzc in cyclohexanol oxidation .
  • Mixed-Valence Cu(I)/Cu(II)-pzc : Demonstrates superior photocatalytic H2 evolution compared to homovalent Cu(II) systems .
  • Sn(II)/Pb(II)-pzc : Higher catalytic activity in organic transformations (e.g., esterification) due to flexible coordination environments .

Biological Activity

Copper(II) 2-pyrazinecarboxylate (Cu(II)(2-pzc)) is a coordination compound that has garnered significant interest in the field of bioinorganic chemistry due to its diverse biological activities. This article explores the biological activity of Cu(II)(2-pzc), focusing on its anticancer properties, antimicrobial effects, and mechanisms of action.

Chemical Structure and Properties

Copper(II) 2-pyrazinecarboxylate is characterized by its coordination with the 2-pyrazinecarboxylate ligand, which serves as a bidentate or tridentate ligand depending on the coordination environment. The compound can form various structural motifs, including chains and layers, which influence its biological activity.

Property Details
Molecular Formula Cu(C5H4N2O2)
Molar Mass 177.61 g/mol
Appearance Usually appears as a blue or green crystalline solid
Solubility Soluble in water and polar solvents

Anticancer Activity

Recent studies have demonstrated that Cu(II)(2-pzc) exhibits promising anticancer activity against various cancer cell lines. For instance, a study reported an IC50 value of 17.50 μM against HeLa cells, indicating significant cytotoxicity compared to the organic ligand alone . The mechanism of action is primarily attributed to the induction of oxidative stress through the generation of reactive oxygen species (ROS), which disrupts redox homeostasis in cancer cells.

  • Oxidative Stress Induction : Cu(II)(2-pzc) triggers an increase in ROS levels, leading to oxidative damage to cellular components such as lipids, proteins, and DNA.
  • Gene Regulation : The compound upregulates antioxidant enzymes like superoxide dismutase (SOD2) and catalase (CAT), which are part of the cellular defense mechanism against oxidative stress .
  • Cell Cycle Arrest : Studies have indicated that Cu(II)(2-pzc) can induce cell cycle arrest in cancer cells, further contributing to its anticancer properties.

Antimicrobial Activity

In addition to its anticancer effects, Cu(II)(2-pzc) has shown significant antimicrobial activity against various bacterial and fungal strains. The compound's ability to disrupt microbial cell membranes and generate ROS contributes to its effectiveness as an antimicrobial agent.

Case Studies

  • A study evaluated the antibacterial activity of Cu(II)(2-pzc) against common pathogens, demonstrating effective inhibition at low concentrations .
  • Another research highlighted its antifungal properties, showcasing its potential use in treating fungal infections .

Comparative Analysis of Biological Activities

The following table summarizes the biological activities of Cu(II)(2-pzc) compared to other copper complexes:

Compound Anticancer Activity (IC50 μM) Antimicrobial Activity Mechanism of Action
Cu(II)(2-pzc)17.50 (HeLa)Effective against bacteria and fungiROS generation, oxidative stress induction
Casiopeina III15.00 (various cancers)ModerateDNA interaction, ROS production
Cu(II)-dithiocarbazate10.00 (pancreatic cancer)HighAntioxidant system disruption, mitochondrial imbalance

Q & A

Basic: What are the standard synthesis protocols for Copper(II) 2-pyrazinecarboxylate, and how are impurities minimized?

Copper(II) 2-pyrazinecarboxylate is typically synthesized via hydrothermal or solvothermal methods. A common approach involves reacting 2-pyrazinecarboxylic acid with copper salts (e.g., Cu(NO₃)₂ or CuBr₂) in a methanol:water (1:1) solvent system. To minimize impurities, stoichiometric control and pH adjustments are critical. For example, Dong et al. prepared AgCu(2-pyrazinecarboxylate)₂(NO₃) by optimizing ligand-to-metal ratios and using slow crystallization to isolate pure coordination polymers . Recrystallization from toluene or acetonitrile is often employed to remove unreacted precursors, as noted in pyrolysis-based ligand preparation methods .

Basic: How is the structural architecture of Copper(II) 2-pyrazinecarboxylate characterized experimentally?

Structural characterization relies on multi-technique approaches:

  • X-ray crystallography reveals polymeric chains with Cu(II) in distorted octahedral geometries, bridged by pyrazine ligands (Cu···Cu distances ~6.78 Å) .
  • IR/Raman spectroscopy identifies carboxylate stretching modes (ν(COO⁻) at ~1600–1650 cm⁻¹) and pyrazine ring vibrations (e.g., 8a/8b bands at ~1500 cm⁻¹), which shift predictably upon metal coordination .
  • Solid-state NMR (with DFT validation) assigns paramagnetic signals, though Cu(II)'s paramagnetism complicates interpretation. Scaled B3LYP/6-311++G** calculations align with experimental shifts, confirming ligand bonding modes .

Advanced: How does the thermal stability of Copper(II) 2-pyrazinecarboxylate compare to its alkali metal analogs?

Thermogravimetric analysis (TGA) shows Copper(II) 2-pyrazinecarboxylate decomposes in multi-stage processes. Unlike alkali metal salts (e.g., K or Rb analogs), which form stable carbonates above 800°C, the copper complex degrades at lower temperatures (340–390°C), leaving CuO residues. Alkali salts (Li–Cs) exhibit increasing thermal stability due to stronger ionic interactions, following Li < Na < K < Rb < Cs . For precise decomposition pathways, combine TGA with evolved gas analysis (EGA) to track CO₂ and organic fragment release.

Advanced: How does Copper(II) 2-pyrazinecarboxylate enable the design of mixed-valence or heterometallic coordination polymers?

The ligand's bifunctional pyrazine N and carboxylate O donors facilitate diverse coordination modes. For example:

  • Mixed-valence Cu(I)-Cu(II) polymers : α/β-[Cu₂X(C₅H₃N₂O₂)₂(H₂O)] (X = Cl, Br) form 2D/3D frameworks via Jahn-Teller-distorted Cu(II) octahedra and tetrahedral Cu(I) units, linked by µ₂-pyrazine bridges .
  • Heterometallic systems : AgCu(2-pyrazinecarboxylate)₂(NO₃) integrates Ag(I) into a 3D network, leveraging ligand flexibility to accommodate distinct metal coordination preferences .
    Key synthetic variables include pH, counterion selection, and templating agents to direct dimensionality.

Advanced: How do alkali metal substitutions perturb the electronic structure of 2-pyrazinecarboxylate ligands in related complexes?

Alkali metals (Li–Cs) induce systematic red shifts in IR/Raman ring vibrations (e.g., 8a/8b modes decrease by ~10–15 cm⁻¹ from Li to Cs) due to electron density withdrawal from the aromatic ring. NMR data corroborate this: ¹³C carboxylate shifts increase by 2–5 ppm as metal ionic radius grows, reflecting enhanced ligand polarization . DFT (B3LYP/6-311++G**) confirms alkali metals reduce π-electron delocalization, with perturbation magnitude Li < Na < K < Rb < Cs.

Advanced: What computational strategies resolve paramagnetic NMR signal assignments in Copper(II) 2-pyrazinecarboxylate complexes?

Paramagnetic broadening complicates NMR, but hybrid DFT/experimental approaches mitigate this:

  • DFT calculations : Use B3LYP/6-311++G** with spin-unrestricted formalism to model Cu(II)'s d⁹ configuration. Scaling factors (0.96–0.98) adjust calculated IR/Raman frequencies to match experimental data .
  • Solid-state NMR : Combine CP-MAS with hyperfine coupling corrections. For example, ¹³C shifts near carboxylate groups (~170 ppm) align with DFT-predicted spin densities, validated against diamagnetic analogs .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Copper[ii] 2-pyrazinecarboxylate
Reactant of Route 2
Copper[ii] 2-pyrazinecarboxylate

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